2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound features a piperidine core substituted with a 5-isopropyl-1,3,4-oxadiazole moiety and an acetamide group linked to a 3-(trifluoromethyl)phenyl ring. Its molecular formula is C₂₁H₂₄F₃N₅O₂, with an average mass of 459.45 g/mol. The structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors influenced by heterocyclic systems.
Properties
IUPAC Name |
2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O2/c1-12(2)17-24-25-18(28-17)13-6-8-26(9-7-13)11-16(27)23-15-5-3-4-14(10-15)19(20,21)22/h3-5,10,12-13H,6-9,11H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDUBMTZBILZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with an isocyanate under reflux conditions.
Piperidine Ring Formation: The piperidine ring can be formed through a cyclization reaction involving a suitable amine and a dihaloalkane.
Coupling Reactions: The final step involves coupling the oxadiazole and piperidine intermediates with a trifluoromethylphenyl acetamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution can be carried out using sodium azide in DMF, while electrophilic substitution may involve reagents like bromine in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The incorporation of the oxadiazole ring in this compound suggests potential activity against various cancer cell lines. For instance, compounds with similar structures have shown to inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties :
- Neurological Applications :
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored various oxadiazole derivatives, including those structurally related to our compound. The findings revealed that these compounds inhibited proliferation in breast cancer cell lines by targeting specific signaling pathways involved in cell cycle regulation .
Case Study 2: Antimicrobial Testing
In another investigation, a series of oxadiazole-based compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar functional groups showed minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the piperidine and oxadiazole rings significantly influence biological activity. For example:
- Substituents on the piperidine ring can enhance binding affinity to specific receptors.
- Variations in the trifluoromethyl group may affect lipophilicity and membrane permeability, impacting overall bioavailability.
Mechanism of Action
The mechanism of action of 2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole and Piperidine Moieties
Compound A : 2-(3-{5-[(4-Methyl-1-piperidinyl)methyl]-1,3,4-oxadiazol-2-yl}-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Molecular Formula : C₂₆H₂₆F₃N₅O₂
- Mass : 497.521 g/mol
- Key Differences : Incorporates a 1H-indole core instead of piperidine, with a 4-methylpiperidinylmethyl substituent on oxadiazole. The 2-trifluoromethylphenyl acetamide may alter steric interactions compared to the target compound’s 3-substituted phenyl group.
- Implications : The indole core could enhance aromatic stacking interactions, while the methylpiperidine group may improve solubility .
- Compound B: N-{4-[4-(3-{[(2,5-Difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide () Molecular Formula: C₂₈H₂₃F₃N₆O₃S₂ Mass: 571.198 g/mol Key Differences: Replaces oxadiazole with thiazole and adds sulfonyl and pyridine groups. The difluorophenylsulfonyl group introduces strong electron-withdrawing effects. Implications: Thiazole’s sulfur atom may enhance metal coordination, broadening therapeutic applications .
Analogues with Modified Acetamide Substituents
Compound C : N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide ()
- Molecular Formula : C₁₉H₁₉ClF₃N₃O
- Mass : 397.82 g/mol
- Key Differences : Uses a piperazine ring instead of piperidine and a 2-chloro-5-trifluoromethylphenyl group.
- Implications : Piperazine’s basic nitrogen may improve solubility and bioavailability, while chloro substitution could alter metabolic stability .
Compound D : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ()
Key Contrasts and Challenges
- Metabolic Stability : The trifluoromethyl group in the target compound may reduce oxidative metabolism compared to Compound C’s chloro substituent .
- Solubility : Piperazine in Compound C and methylpiperidine in Compound A likely improve aqueous solubility over the target compound’s unmodified piperidine .
Biological Activity
The compound 2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a novel synthetic molecule that incorporates a 1,3,4-oxadiazole moiety, which has been recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on various research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Oxadiazole Ring : Known for its role in enhancing biological activity.
- Piperidine Moiety : Often associated with pharmacological effects.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
Biological Activities
Recent studies have highlighted the potential of oxadiazole derivatives, including the target compound, to exhibit various biological activities:
1. Anticancer Activity
Research indicates that oxadiazole derivatives possess significant anticancer properties. For instance, compounds similar to the target have shown:
- Cytotoxicity against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others, with IC50 values indicating potent activity .
- Mechanisms of Action : These compounds often induce apoptosis and inhibit cell proliferation through multiple pathways, including the inhibition of specific kinases and modulation of apoptotic factors.
2. Anti-inflammatory Effects
Compounds containing oxadiazole rings have demonstrated anti-inflammatory properties:
- They inhibit pro-inflammatory cytokines and enzymes like cyclooxygenases (COX) which are crucial in inflammatory processes .
3. Antimicrobial Activity
The biological activity extends to antimicrobial effects:
- Studies have reported broad-spectrum antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Case Studies
Several case studies have explored the biological activities of oxadiazole derivatives:
Mechanistic Insights
The mechanisms through which these compounds exert their biological effects include:
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), leading to altered cellular signaling pathways .
- Receptor Interaction : Some derivatives exhibit high affinity for serotonin receptors, influencing mood and behavior in preclinical models .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?
- Methodology : The compound’s synthesis involves coupling a piperidine-oxadiazole core with a trifluoromethylphenyl acetamide moiety. Key steps include:
- Cyclocondensation : Use 1,3,4-oxadiazole formation via carbodiimide coupling (e.g., EDC/HOBt) between thiosemicarbazides and carboxylic acids under reflux .
- Piperidine Functionalization : Employ nucleophilic substitution or Buchwald-Hartwig amination to attach the oxadiazole ring to the piperidine nitrogen.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol improves purity (>95%) .
- Critical Parameters : Monitor reaction pH and temperature to avoid oxadiazole ring decomposition.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : Confirm the oxadiazole ring (C-5 proton at δ 8.2–8.5 ppm) and trifluoromethyl group (δ 120–125 ppm for NMR) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for : 409.15 g/mol).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Approach :
- Core Modifications : Replace the isopropyl group on the oxadiazole with bulkier alkyl chains (e.g., cyclopropyl) to assess steric effects on target binding .
- Substituent Screening : Test halogenated (Cl, Br) or electron-withdrawing groups (NO) on the phenyl ring to modulate lipophilicity and metabolic stability .
- Functional Assays : Measure inhibition of 5-lipoxygenase activating protein (FLAP) or GPR-17 binding affinity using radiolabeled competitive assays (IC < 100 nM target) .
Q. How should researchers resolve contradictions in reported biological activities across studies?
- Case Example : If cytotoxicity varies between cancer cell lines (e.g., IC of 2 µM vs. 10 µM):
- Variable Control : Standardize assay conditions (e.g., serum concentration, incubation time).
- Mechanistic Profiling : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., FLAP vs. off-target kinase inhibition) .
- Data Validation : Cross-reference with orthogonal assays (e.g., Western blot for apoptosis markers) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Model Selection :
- Pharmacokinetics : Administer IV/PO doses in Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (t > 4 h target) .
- Efficacy : Use murine inflammation models (e.g., zymosan-induced peritonitis) to assess LTB inhibition (ED < 10 mg/kg) .
Methodological Challenges & Solutions
Q. How can researchers address low solubility during formulation for in vivo studies?
- Strategies :
- Co-solvent Systems : Use PEG-400/Cremophor EL (1:1 v/v) to achieve >1 mg/mL solubility .
- Nanoparticle Encapsulation : Employ PLGA nanoparticles (size < 200 nm) to enhance bioavailability .
Q. What computational tools are recommended for predicting metabolic stability?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
